1-Bencil-2-propilpiperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

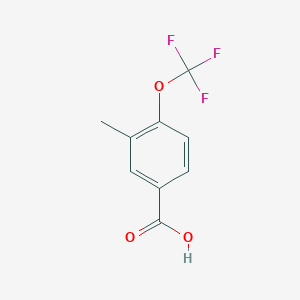

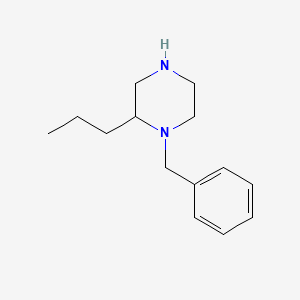

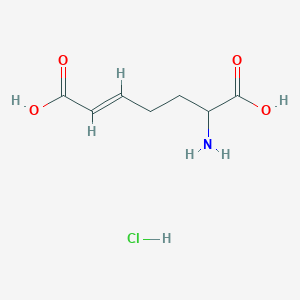

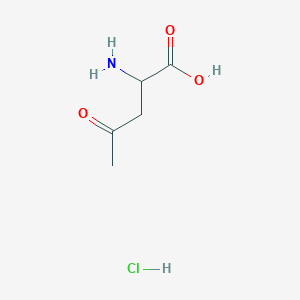

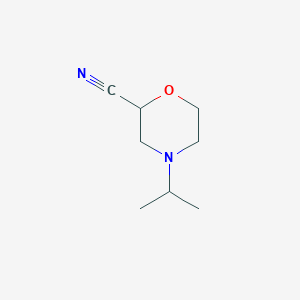

1-Benzyl-2-propylpiperazine is a synthetic compound belonging to the piperazine familyThe compound has a molecular formula of C14H22N2 and a molecular weight of 218.34 g/mol .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

1-Benzyl-2-propylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

As a GABA receptor agonist, 1-Benzyl-2-propylpiperazine binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This mechanism of action is generally used by piperazine compounds to mediate their anthelmintic action .

Biochemical Pathways

Piperazine’s action as a GABA receptor agonist suggests that it impacts neurotransmission pathways, particularly those involving GABA .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of 1-Benzyl-2-propylpiperazine are not well-documented in the literature. Given its similarity to piperazine, it’s likely that it shares some of its effects. Piperazine’s action as a GABA receptor agonist leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This suggests that 1-Benzyl-2-propylpiperazine may have similar effects.

Action Environment

It’s known that the compound is a liquid at room temperature , which could influence its stability and efficacy under different environmental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-propylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of 1-Benzyl-2-propylpiperazine typically involves the use of piperazine derivatives as starting materials. The process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-2-propylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or propyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperazine derivatives.

Comparación Con Compuestos Similares

1-Benzylpiperazine (BZP): A central nervous system stimulant with around 10% of the potency of d-amphetamine.

1-(3-chlorophenyl)piperazine (m CPP): A phenylpiperazine derivative commonly found in illicit tablets.

1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Often seen in combination with BZP.

Uniqueness: 1-Benzyl-2-propylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other piperazine derivatives. Its ability to act on both serotonergic and dopaminergic systems makes it a compound of interest for further research .

Propiedades

IUPAC Name |

1-benzyl-2-propylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-6-14-11-15-9-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDXSJIZRCQBIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)